Andreia Boaro,
Roberta Albino Reis,
Carolina Santana Silva,
Diêgo Ulysses Melo,
Alexander Garreta Gonçalves Costa Pinto,
Fernando Heering Bartoloni
PMID: 33876635
DOI:
10.1021/acs.joc.1c00230
Abstract
A kinetic study of the chemiluminescent (CL) reaction mechanism of lophine-derived hydroperoxides and silylperoxides induced by a base and fluoride, respectively, provided evidence for the formation of a 1,2-dioxetane as a high-energy intermediate (HEI) of this CL transformation. This was postulated using a linear Hammett relationship, consistent with the formation of negative charge on the transition state of HEI generation (ρ > 1). The decomposition of this HEI leads to chemiexcitation with overall low singlet excited state formation quantum yield (Φ
from 1.1 to 14.5 × 10
E mol
); nonetheless, Φ
= 1.20 × 10
E mol
was observed with both peroxides substituted with bromine. The use of electron-donating substituents increases chemiexcitation efficiency, while it also reduces the rate for both formation and decomposition of the HEI. Different possible pathways for HEI decomposition and chemiexcitation are discussed in light of literature data from the perspective of the substituent effect. This system could be explored in the future for analytical and labeling purposes or for biological oxidation through chemiexcitation.
Masaaki Akamatsu,
Kazuki Kobayashi,
Kenichi Sakai,
Hideki Sakai
PMID: 31329196
DOI:
10.1039/c9cc04579a
Abstract
We report the accelerated photoisomerization of amphiphilic lophine dimers based on the inner environments of molecular assemblies and rapid control of the interfacial properties of aqueous solution with photoirradiation. This novel photoisomerization system enables on-demand controlled release of drugs, perfumes, and other active compounds.
Masaaki Akamatsu,
Taiki Suzuki,
Kazuki Kobayashi,
Koji Tsuchiya,
Kenichi Sakai,
Hideki Sakai
PMID: 31178463
DOI:
10.5650/jos.ess19010
Abstract
This report focuses on acceleration of the recombination of lophyl radicals with a lophine dimer derivative by forming molecular assemblies. A newly synthesized cationic amphiphilic lophine dimer formed molecular assemblies with a diameter of ~220 nm in an aqueous medium. When the molecular assemblies were formed, the rate of recombination of lophyl radicals, produced by ultraviolet light irradiation, was accelerated 50,000-fold compared to that in an organic solvent. The rate enhancement is likely derived from the short diffusion distance of the lophyl radicals in the molecular assemblies. These results revealed that accumulation of the lophine dimers via self-assembly remarkably accelerated the recombination of lophyl radicals. This novel photoisomerization system could rapidly control the interfacial properties or morphologies of molecular assemblies when used for applications, such as efficient delivery of drugs or active components.
Wei Zheng,
Xiangzhu He,
Hongbiao Chen,
Yong Gao,
Huaming Li
PMID: 24463246
DOI:
10.1016/j.saa.2013.12.098
Abstract
In this paper, we demonstrated a highly selective colorimetric chemodosimeter for cyanide anion detection. This chemodosimeter having a triphenylimidazole group as a fluorescent signal unit and a dicyano-vinyl group as a reaction unit was synthesized by the Knoevenagel condensation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde with malononitrile in a reasonable yield. The probe exhibited an intramolecular charge transfer (ICT) absorption band at 420 nm and emission band at 620 nm, respectively. Upon the addition of cyanide anion, the probe displayed a blue-shifted spectrum and loss in color due to the disruption of conjugation. With the aid of the fluorescence spectrometer, the chemodosimeter exhibited a detection limit of 0.11 μM (S/N=3). Interferences from other common anions associated with cyanide anion analysis were effectively inhibited.
Satoshi Honda,
Taro Toyota
PMID: 28894097
DOI:
10.1038/s41467-017-00679-1
Abstract
Liquefaction and solidification of materials are the most fundamental changes observed during thermal phase transitions, yet the design of organic and polymeric soft materials showing isothermal reversible liquid-nonliquid conversion remains challenging. Here, we demonstrate that solvent-free repeatable molecular architectural transformation between liquid-star and nonliquid-network polymers that relies on cleavage and reformation of a covalent bond in hexaarylbiimidazole. Liquid four-armed star-shaped poly(n-butyl acrylate) and poly(dimethyl siloxane) with 2,4,5-triphenylimidazole end groups were first synthesized. Subsequent oxidation of the 2,4,5-triphenylimidazoles into 2,4,5-triphenylimidazoryl radicals and their coupling with these liquid star polymers to form hexaarylbiimidazoles afforded the corresponding nonliquid network polymers. The resulting nonliquid network polymers liquefied upon UV irradiation and produced liquid star-shaped polymers with 2,4,5-triphenylimidazoryl radical end groups that reverted to nonliquid network polymers again by recoupling of the generated 2,4,5-triphenylimidazoryl radicals immediately after terminating UV irradiation.The design of organic and polymeric soft materials showing isothermal reversible liquid-nonliquid conversion is challenging. Here, the authors show solvent-free repeatable molecular architectural transformation between liquid-star and non-liquid-network polymers by the cleavage and reformation of covalent bonds in the polymer chain.
Naoya Kishikawa,
Kaname Ohyama,
Akane Saiki,
Aya Matsuo,
Marwa Fathy Bakr Ali,
Mitsuhiro Wada,
Kenichiro Nakashima,
Naotaka Kuroda
PMID: 23680544
DOI:
10.1016/j.aca.2013.04.003
Abstract
The binding of a lophine-based fluorescence probe, 4-[4-(4-dimethylaminophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid methyl ester (DAPIM) with human serum albumin (HSA) was investigated by fluorescence spectroscopy under physiological conditions. While DAPIM shows extreme low fluorescence in aqueous solution, DAPIM binding with HSA emits strong fluorescence at 510nm. The binding constant and binding number determined by Scatchard plot was 3.65×10(6)M(-1) and 1.07, respectively. Competitive binding between DAPIM and other ligands such as warfarin, valproic acid, diazepam and oleic acid, were also studied fluorometrically. The results indicated that the primary binding site of DAPIM to HSA is site II at subdomain IIIA. DAPIM can be a useful fluorescence probe for the characterization of drug-binding sites. In addition to the interaction study, because the fluorescence intensity of DAPIM increased in proportion to HSA concentration, its potential in HSA assay for serum sample was also evaluated.
T Ichibangase,
Y Ohba,
N Kishikawa,
K Nakashima,
N Kuroda
PMID: 23630098
DOI:
10.1002/bio.2513
Abstract
8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione (L-012) was recently synthesized as a new chemiluminescence (CL) probe; the light intensity and the sensitivity of L-012 are higher than those of other CL probes such as luminol. Previously, our group developed four lophine-based CL enhancers of the horseradish peroxidase (HRP)-catalyzed CL oxidation of luminol, namely 2-(4-hydroxyphenyl)-4,5-diphenylimidazole (HDI), 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole (HPI), 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid (DPA), and 4-[4,5-di(2-pyridyl)-1H-imidazol-2-yl]phenylboronic acid (DPPA), and showed that DPPA was suitable for the photographic detection of HRP. In this study, we replaced luminol with L-012 and evaluated these as L-012-dependent CL enhancers. In addition, to detect HRP and/or H2O2 with higher sensitivity, each detection condition for the L-012-HRP-H2O2 enhanced CL was optimized. All the derivatives enhanced the L-012-dependent CL as well as luminol CL; HPI generated the highest enhanced luminescence. Under optimized conditions for HRP detection, the detection limit of HRP was 0.08 fmol. By contrast, the detection limit of HRP with the enhanced L-012-dependent CL using 4-iodophenol, which is a common enhancer of luminol CL, was 1.1 fmol. With regard to H2O2 detection, the detection limits for enhanced CL with HPI and 4-iodophenol were 0.29 and 1.5 pmol, respectively. Therefore, it is demonstrated that HPI is the most superior L-012-dependent CL enhancer.
Elitsa Pavlova,
Stefka Kaloyanova,
Todor Deligeorgiev,
Nedyalko Lesev
PMID: 26224302
DOI:
10.1007/s00249-015-1056-3
Abstract
The overproduction of free radicals and reactive oxygen species (ROS) has been proved as a basic damage mechanism and cause for oxidative stress. Their measurement is often hindered by the low signal. This could be resolved with the application of luminescent probes (lophines, luminol, lucigenin, etc.). The focus of this study is to synthesize and describe the spectral properties and physicochemical characteristics of lophine and its derivatives as new chemiluminescent in vitro activators. The prepared luminophores are analogues of lophine. Their absorption maxima are in the range 329-340 nm, with good-to-high extinction coefficients. Their spectral properties are measured in methanol and buffer solutions with pH 3.5, 7.4 and 8.5. Same conditions were applied in the systems for chemiluminescent assay in vitro: (1) Fenton's (Fe(2+)+H2O2) for the generation of ·OH and -OH species, (2) Hydrogen peroxide (H2O2), (3) Iron (II) sulfate (FeSO4), (4) Glutathione-peroxidase, monitoring the deactivation of H2O2, (5) Ascorbic acid-Fenton's reagent: Vit.C appears a strong oxidant, generating free-radical products when applied in higher than physiological concentrations, (6) Reduced α-nicotinamide adenine dinucleotide (NADH)-phenazine methosulfate-for the generation of superoxide radicals (O2 (·-)). Lophine and all novel compounds do not alter the kinetics, except of the dimethyl amino substituted derivative (4-(3a,11b-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)-N,N-dimethylaniline) in the glutathione-peroxidase system, at pH 8.5. Same derivative showed a comparable or higher activity than Lucigenin and Rhodamine 6G. In neutral and acidic medium, in the Fenton's system, Rhodamine 6G was the most appropriate probe. In alkaline pH and oxidant H2O2, Lucigenin induced a signal twice as strong as the signal compared to all other activators.
Jessé Sobieski da Costa,
João Paulo Bizarro Lopes,
Dennis Russowsky,
Cesar Liberato Petzhold,
Antonio César de Amorim Borges,
Marco Antonio Ceschi,
Eduardo Konrath,
Cristiane Batassini,
Paula Santana Lunardi,
Carlos Alberto Saraiva Gonçalves
PMID: 23422935
DOI:
10.1016/j.ejmech.2013.01.029
Abstract
A novel series of tacrine-lophine hybrids was synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 in the nanomolar concentration scale. The key step is the one-pot four component condensation reaction of 9-aminoalkylamino-1,2,3,4-tetrahydroacridines, benzil, different substituted aromatic aldehydes and NH4OAc, using InCl3 as the best catalyst. Tacrine-lophine hybrids were found to be potent and selective inhibitors of cholinesterases. As an extension of the four component approach to tetrasubstituted imidazoles, a new series of bis-(2,4,5-triphenyl-1H-imidazoles) or bis(n)-lophines was tested against AChE and BuChE.
Yong Sheng Zhao,
Fengqin Hu,
Wensheng Yang,
Ying Ma,
Hongbing Fu,
Jiannian Yao
PMID: 17450869
DOI:
10.1166/jnn.2007.215
Abstract
Copper/lophine core/shell nanocomposites were fabricated through the self-assembly of lophine on the surfaces of copper nanostructures. The growth of the lophine shells was induced by the cooperation of coordination and several other noncovalent interactions. The dimensions, structures, and morphologies of the nanocomposites can be readily controlled by just altering the size and morphology of the copper core. The formation mechanism of the core/shell nanocomposites was put forward on the basis of a series of characterizations. The optical properties of the shell lophine layer can be tuned by changing the size of the copper core.